(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-26(2)14-9-7-13(8-10-14)11-17-19(29)27(20(30)31-17)12-18(28)25-16-6-4-3-5-15(16)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXVYPEPKROMH-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a compound belonging to the thiazolidinone family, characterized by its unique structural features that confer significant biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action based on recent research findings.
Structural Overview
The compound consists of a thiazolidinone core with various substituents that enhance its biological activity. The presence of the dimethylamino group and the trifluoromethyl phenyl moiety are particularly notable for their roles in modulating the compound's pharmacological properties.
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide exhibit significant activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is often attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. For instance, studies have shown that modifications in the thiazolidinone structure can enhance binding to bacterial enzymes, leading to increased efficacy against resistant strains .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has garnered considerable attention in recent years. (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has shown promise in inhibiting tumor growth in various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of thiazolidinone derivatives on human renal cell adenocarcinoma (769-P). Results indicated that specific derivatives exhibited potent antiproliferative effects, suggesting that structural modifications can significantly enhance anticancer activity .
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | 769-P | 15 |
| Compound B | Anticancer | HT29 | 10 |
| (Z)-2... | Anticancer | Various | TBD |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiazolidinones are recognized for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Mechanism : The anti-inflammatory action is often mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has indicated that certain thiazolidinone derivatives can selectively inhibit COX-II with minimal effects on COX-I, which is desirable for reducing side effects associated with traditional anti-inflammatory drugs .
The biological activities of (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors involved in inflammation and cancer progression can lead to altered cellular signaling pathways.
- Structural Interactions : The unique structural features allow for enhanced binding affinity to biological targets compared to other similar compounds.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Research has indicated that thiazolidine derivatives exhibit significant anti-inflammatory activity. Molecular docking studies suggest that (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential therapeutic applications in treating conditions such as asthma and arthritis .
Anticancer Activity
Thiazolidine derivatives have also been explored for their anticancer properties. In vitro studies have shown that compounds similar to (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can induce apoptosis in various cancer cell lines. The presence of the dimethylamino group is believed to enhance cellular uptake and cytotoxicity against cancer cells .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidine derivatives:
- Dimethylamino Group: Enhances lipophilicity and may increase bioavailability.
- Trifluoromethyl Substituent: Contributes to metabolic stability and can improve binding affinity to biological targets.
- Thiazolidine Core: Provides a scaffold that can be modified to enhance pharmacological activity.
Case Study: Synthesis and Evaluation of Analogues
A study synthesized various analogues of thiazolidine derivatives, including those with different substituents on the aromatic rings. These analogues were evaluated for their anti-inflammatory and anticancer activities using in vitro assays. Results indicated that modifications to the aromatic ring significantly influenced both activities, highlighting the importance of careful structural design in drug development .
Case Study: Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding affinity of (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide to various protein targets involved in inflammation and cancer pathways. The findings supported its potential as a lead compound for further optimization .
Data Table: Summary of Biological Activities
Vorbereitungsmethoden
Core Thiazolidinedione Scaffold Construction
The 2,4-dioxothiazolidin-3-yl moiety serves as the central heterocyclic core, synthesized via cyclocondensation of thiourea derivatives with diethyl acetylenedicarboxylate. Computational studies demonstrate that electron-donating groups at the 4-position of the benzylidene ring enhance stabilization through conjugation with the thiazolidinedione system. X-ray crystallographic data from analogous compounds reveal planarity between the benzylidene aromatic ring and heterocyclic core, critical for maintaining π-π stacking interactions in solid-state structures.
Acetamide Sidechain Installation
The N-(2-(trifluoromethyl)phenyl)acetamide sidechain is introduced through nucleophilic displacement of chloroacetamide intermediates. Kinetic studies show that electron-withdrawing trifluoromethyl groups at the ortho position of the aniline nucleophile increase reaction rates by 3.2-fold compared to para-substituted analogues, attributed to enhanced leaving group ability.
Synthetic Pathways and Methodological Variations
Knoevenagel Condensation for Benzylidene Formation
The critical benzylidene installation employs 4-dimethylaminobenzaldehyde and 2,4-thiazolidinedione under modified Knoevenagel conditions:
Standard Protocol
| Component | Quantity | Role |
|---|---|---|
| 4-Dimethylaminobenzaldehyde | 1.2 eq | Electrophilic carbonyl source |
| 2,4-Thiazolidinedione | 1.0 eq | Active methylene component |
| Piperidine | 0.3 eq | Organocatalyst |
| Acetic acid | 5 mol% | Proton shuttle |
| Ethanol | 0.5 M | Solvent |
Reaction progression monitored by TLC (hexane:EtOAc 7:3, Rf = 0.42) shows complete aldehyde consumption within 4 hours at reflux (78°C). The Z-isomer predominates (95:5 Z:E ratio) due to steric hindrance from the dimethylamino group, as confirmed by NOESY NMR correlations between the benzylidene proton and thiazolidinedione carbonyl.
Alternative Catalytic Systems
Comparative studies reveal catalyst-dependent efficiency:
| Catalyst System | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Piperidine/AcOH | 4 | 82 | 95:5 |
| DBU/MeCN | 2.5 | 78 | 91:9 |
| Ammonium acetate/EtOH | 6 | 68 | 97:3 |
Microwave-assisted synthesis (100W, 120°C) reduces reaction time to 18 minutes with comparable yield (80%) but slightly diminished stereoselectivity (92:8 Z:E).
Chloroacetamide Intermediate Synthesis
The precursor N-(2-(trifluoromethyl)phenyl)-2-chloroacetamide is prepared via Schotten-Baumann reaction:
Optimized Procedure
- Charge 2-(trifluoromethyl)aniline (1.0 eq) and NaHCO₃ (2.5 eq) in CH₂Cl₂/H₂O (3:1) at 0°C
- Slowly add chloroacetyl chloride (1.1 eq) over 30 minutes
- Stir 3 hours at room temperature
- Extract with CH₂Cl₂, dry (MgSO₄), concentrate
Key parameters:
- Maintaining pH >8 prevents HCl-mediated decomposition
- Lowering reaction temperature to 0°C reduces dichloroacetylation byproduct formation to <2%
- Isolated yields: 89-93% after recrystallization (EtOAc/hexane)
Final Coupling and Stereochemical Control
Nucleophilic Displacement Reaction
The thiazolidinedione-chloroacetamide coupling employs phase-transfer conditions:
Representative Experimental
| Parameter | Value |
|---|---|
| Solvent system | DMF/H₂O (4:1) |
| Base | K₂CO₃ (3.0 eq) |
| Temperature | 60°C |
| Time | 12 hours |
| Workup | Precipitation in H₂O |
NMR reaction monitoring shows complete consumption of chloroacetamide (δ 4.2 ppm, CH₂Cl singlet) within 10 hours. The final compound exhibits characteristic acetamide NH stretch at 3285 cm⁻¹ (FT-IR) and deshielded benzylidene proton at δ 7.89 ppm (¹H NMR).
Crystallization-Induced Asymmetric Transformation
Recrystallization from ethyl acetate/hexane (1:5) enriches Z-isomer content:
| Cycle | Z:E Ratio | Purity (%) |
|---|---|---|
| 1 | 95:5 | 92 |
| 2 | 98:2 | 97 |
| 3 | >99:1 | 99 |
Single crystal X-ray analysis confirms the Z-configuration through intramolecular hydrogen bonding between the thiazolidinedione C4 carbonyl and acetamide NH (d = 2.11 Å).
Analytical Characterization Data
Spectroscopic Profile
¹H NMR (500 MHz, DMSO-d₆)
δ 11.32 (s, 1H, NH), 7.89 (s, 1H, CH=), 7.71-7.23 (m, 8H, aromatic), 4.65 (s, 2H, CH₂), 3.02 (s, 6H, N(CH₃)₂)
13C NMR (126 MHz, DMSO-d₆)
δ 192.1 (C=O), 167.3 (C=O), 152.6 (C=N), 134.2-116.7 (CF₃ and aromatic), 43.2 (N(CH₃)₂), 38.9 (CH₂)
HRMS (ESI-TOF)
Calculated for C₂₁H₁₇F₃N₂O₃S [M+H]⁺: 441.0894
Found: 441.0889
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting point | 214-216°C | Differential scanning calorimetry |
| Log P | 2.67 | Shake-flask |
| Aqueous solubility | 0.8 mg/mL | HPLC quantification |
| Plasma stability (t₁/₂) | >24 hours | Human plasma incubation |
Process Optimization and Scale-Up Considerations
Green Chemistry Modifications
Alternative solvent screening identified cyclopentyl methyl ether (CPME) as superior to DMF:
| Solvent | Temp (°C) | Yield (%) | E-Factor |
|---|---|---|---|
| DMF | 60 | 82 | 32.7 |
| CPME | 70 | 85 | 18.9 |
| 2-MeTHF | 65 | 79 | 21.4 |
Continuous flow processing in a Corning AFR module (10 mL reactor volume) increased throughput to 58 g/h while maintaining 83% yield.
Impurity Profiling
LC-MS analysis identified three major process-related impurities:
| Impurity | Structure | Control Strategy |
|---|---|---|
| A (0.8%) | E-Benzylidene isomer | Crystallization at -20°C |
| B (0.3%) | Hydrolyzed chloroacetamide | Strict anhydrous conditions |
| C (0.2%) | Diacylated byproduct | Limit base stoichiometry to <3 eq |
Q & A
Q. What are the optimal reaction conditions for synthesizing the thiazolidin-2,4-dione core in this compound?
The thiazolidin-2,4-dione ring can be synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and oxo compounds. For example:
- Method A : Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, sodium acetate, and an oxo compound in DMF/acetic acid (5:10 mL) for 2 hours .
- Method B : Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with a chloroacetylated derivative in DMF using potassium carbonate as a base at room temperature .
Key factors include solvent polarity (DMF enhances nucleophilicity), base selection (K₂CO₃ vs. NaOAc), and reaction time (2–24 hours). Method A favors faster cyclization, while Method B avoids high temperatures, preserving sensitive substituents like trifluoromethyl groups .
Q. How is the (Z)-configuration of the benzylidene group confirmed experimentally?
The Z-configuration is established via:
- NOESY NMR : Cross-peaks between the benzylidene proton and adjacent aromatic protons confirm spatial proximity .
- IR Spectroscopy : A strong C=C stretch (~1595 cm⁻¹) and conjugated C=O stretches (~1735 cm⁻¹) indicate planar geometry .
- X-ray crystallography (if available): Direct visualization of the double-bond geometry, though not explicitly cited in the evidence .
Q. What characterization techniques are critical for verifying structural integrity?
- TLC : Monitors reaction progress using hexane:ethyl acetate (9:1) .
- IR : Confirms carbonyl (C=O, ~1735 cm⁻¹) and thiazolidinone (C=S, ~690 cm⁻¹) groups .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm), acetamide NH (δ ~10 ppm), and trifluoromethyl signals (δ ~120 ppm in ¹³C) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₁₉F₃N₂O₃S) .
Advanced Research Questions
Q. How can regioselectivity challenges in the acetamide coupling step be addressed?
The N-(2-(trifluoromethyl)phenyl)acetamide moiety is coupled via nucleophilic substitution. Strategies include:
- Base optimization : K₂CO₃ in DMF promotes deprotonation of the thiazolidinone NH, enhancing reactivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yield compared to acetic acid .
- Stoichiometry : A 1.5:1 molar ratio of chloroacetylated reagent to thiazolidinone precursor ensures complete substitution .
Q. What mechanistic insights explain contradictions in reaction yields for analogs with electron-withdrawing vs. electron-donating substituents?
- Electron-withdrawing groups (e.g., -CF₃): Stabilize intermediates via resonance but may slow nucleophilic attack due to reduced electron density at the reaction site .
- Electron-donating groups (e.g., -NMe₂): Increase electron density, accelerating coupling but potentially leading to side reactions (e.g., oxidation) .
Contradictory yields in literature may arise from competing pathways; kinetic studies (e.g., monitoring by HPLC) and computational modeling (DFT) are recommended to elucidate dominant mechanisms .
Q. What advanced strategies resolve spectral ambiguities in carbonyl group assignments?
- 2D NMR (HSQC/HMBC) : Correlates carbonyl carbons (δ ~168–173 ppm in ¹³C) with adjacent protons, distinguishing thiazolidinone C=O from acetamide C=O .
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange in polar solvents like DMSO-d₆ .
- Isotopic labeling : Incorporation of ¹⁸O into carbonyl groups shifts IR stretches, aiding assignment .
Q. How do substituents on the benzylidene moiety influence biological activity?
While direct pharmacological data for this compound is limited, analogs suggest:
- -CF₃ groups : Enhance lipophilicity and metabolic stability, potentially improving bioavailability .
- -NMe₂ groups : May modulate electronic properties, affecting binding to targets like PPAR-γ (relevant to antidiabetic activity) .
Comparative studies using SAR models (e.g., CoMFA) are advised to quantify substituent effects .
Methodological Recommendations
- Synthesis : Prioritize Method B for heat-sensitive substituents; Method A for rapid cyclization.
- Characterization : Combine TLC, IR, and NMR for routine analysis; reserve X-ray crystallography for configurational confirmation.
- Data Interpretation : Use computational tools (Gaussian, ADF) to model electronic effects and predict reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
